molecular formula C28H27ClN2O2 B13819645 1,3-Indandione, 2-(3-(4-(m-chlorophenyl)-1-piperazinyl)propyl)-2-phenyl- CAS No. 31518-94-2

1,3-Indandione, 2-(3-(4-(m-chlorophenyl)-1-piperazinyl)propyl)-2-phenyl-

Cat. No.: B13819645
CAS No.: 31518-94-2
M. Wt: 459.0 g/mol
InChI Key: JVGUDAJQTIGWSW-UHFFFAOYSA-N
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Description

The compound 1,3-Indandione, 2-(3-(4-(m-chlorophenyl)-1-piperazinyl)propyl)-2-phenyl- is a derivative of 1,3-indandione, a bicyclic diketone with a conjugated π-system. Its structure features a 1,3-indandione core substituted with a phenyl group and a propyl chain linked to a piperazinyl ring bearing an m-chlorophenyl group. Although direct studies on this compound are absent in the provided evidence, structurally related indandione derivatives are documented in applications ranging from rodenticides to optoelectronic materials .

Properties

CAS No.

31518-94-2

Molecular Formula

C28H27ClN2O2

Molecular Weight

459.0 g/mol

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2-phenylindene-1,3-dione

InChI

InChI=1S/C28H27ClN2O2/c29-22-10-6-11-23(20-22)31-18-16-30(17-19-31)15-7-14-28(21-8-2-1-3-9-21)26(32)24-12-4-5-13-25(24)27(28)33/h1-6,8-13,20H,7,14-19H2

InChI Key

JVGUDAJQTIGWSW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4)C5=CC(=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Overview

The compound 1,3-Indandione, 2-(3-(4-(m-chlorophenyl)-1-piperazinyl)propyl)-2-phenyl- is a complex molecule featuring a 1,3-indandione core substituted at the 2-position with a 3-(4-(m-chlorophenyl)-1-piperazinyl)propyl side chain and a phenyl group. The synthetic preparation of such a compound involves multi-step organic synthesis, typically starting from simpler indandione derivatives and elaborating the side chains through nucleophilic substitution or condensation reactions. The literature provides several general methods for preparing 1,3-indandione derivatives and related heterocyclic compounds, which can be adapted or combined for this specific compound.

General Synthetic Routes for 1,3-Indandione Derivatives

Condensation of Phthalic Esters with Malonate Esters

One classical approach to 1,3-indandione derivatives involves the condensation of phthalic ester derivatives with malonic ester compounds, followed by hydrolysis and decarboxylation steps. This method yields 1,3-indenes cyclohexadione compounds, which are structurally related to 1,3-indandiones. However, this method suffers from low yield (~35%) due to side reactions and requires recrystallization with industrial solvents like benzene, limiting its scalability and environmental friendliness.

Condensation of Tetrahydrophthalic Anhydride with Diethyl Malonate

An alternative synthetic route uses tetrahydrophthalic anhydride and diethyl malonate under microwave catalysis to form indenes cyclohexadione compounds. This method improves reaction rates but is limited by the availability of microwave reactors suitable only for small-scale laboratory synthesis, restricting industrial application.

Friedel-Crafts Acylation Using Aluminum Trichloride Catalyst

Another method employs aluminum trichloride as a catalyst to react aroyl chlorides with malonyl chlorides, producing 1,3-indenes cyclohexadione derivatives. Despite its effectiveness, this approach generates large amounts of acidic gases and uses noxious solvents such as mirbane oil, posing environmental and safety challenges for scale-up.

Specific Synthesis for 1,3-Indandione, 2-(3-(4-(m-chlorophenyl)-1-piperazinyl)propyl)-2-phenyl-

While direct literature on the exact synthesis of this compound is limited, the preparation typically involves:

  • Step 1: Synthesis of 2-phenyl-1,3-indandione core
    This core can be prepared via condensation reactions involving phthalic anhydride derivatives and appropriate malonate esters or via Friedel-Crafts acylation routes as described above.

  • Step 2: Introduction of the 3-(4-(m-chlorophenyl)-1-piperazinyl)propyl side chain
    This step likely involves nucleophilic substitution or alkylation reactions where a suitable leaving group on the 2-position side chain of the indandione intermediate is displaced by the piperazine derivative bearing the m-chlorophenyl substituent.

  • Step 3: Final purification and characterization
    The product is purified by recrystallization or chromatographic methods and characterized by spectroscopic techniques such as NMR, IR, and mass spectrometry.

Example Synthetic Procedure (Inferred from Patent CN103121887A)

A representative synthetic route for related 1,3-indenes cyclohexadione compounds involves:

Step Reagents/Conditions Description Yield (%) Notes
1 Phthalate compound + malonic ester + catalyst Stirring at 60 °C for 1 hour, then addition of phthalate derivative, heating at 100 °C for 15 h ~70-80 Solvent: N-methyl-2-pyrrolidone (NMP)
2 Hydrolysis and decarboxylation Addition of cold water, filtration of solids - Crude product used directly for next step
3 Nucleophilic substitution with piperazine derivative Reaction with 4-(m-chlorophenyl)-1-piperazine under suitable conditions - Conditions optimized for substitution

This method emphasizes ease of handling, cost-effectiveness, higher yield, and reduced pollution compared to older methods.

Related Synthetic Strategies for Piperazine-Containing Indandione Derivatives

Research on heterocyclic synthesis suggests the following strategies applicable to the piperazine side chain installation:

  • Nucleophilic substitution on halogenated alkyl side chains with piperazine derivatives under mild basic conditions, often in polar aprotic solvents.

  • Multicomponent reactions (MCRs) such as Ugi reactions or copper-catalyzed annulations that enable rapid assembly of complex scaffolds including indandione cores with piperazine substituents.

  • Cyclocondensation reactions involving 1,3-dicarbonyl compounds and amines or hydrazines, which can be adapted for constructing the indandione core with appended nitrogen heterocycles.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Advantages Limitations
Phthalic ester + malonate ester Phthalic esters, malonic esters Base catalyst, NMP solvent Simple, cost-effective Side reactions, low yield, toxic solvents
Tetrahydrophthalic anhydride + diethyl malonate Tetrahydrophthalic anhydride, diethyl malonate Microwave irradiation Faster reaction Limited scale, specialized equipment
Friedel-Crafts acylation Aroyl chloride, malonyl chloride Aluminum trichloride catalyst Effective acylation Acid gas generation, toxic solvents
Nucleophilic substitution Halogenated indandione intermediate, piperazine derivative Base, polar aprotic solvent Specific side chain installation Requires pure intermediates
Multicomponent reactions (MCR) Ammonia, 2-halobenzoic acids, others Copper catalyst, ligands Rapid, diverse scaffold synthesis Requires catalyst optimization

Chemical Reactions Analysis

Types of Reactions

1,3-Indandione, 2-(3-(4-(m-chlorophenyl)-1-piperazinyl)propyl)-2-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Antipsychotic Properties
Research indicates that derivatives of 1,3-indandione exhibit significant antidepressant and antipsychotic activities. The piperazine moiety is known to interact with neurotransmitter systems, making these compounds candidates for treating mood disorders and schizophrenia. Studies have shown that similar compounds can modulate serotonin and dopamine receptors, which are critical targets in psychopharmacology .

Antitumor Activity
Some studies suggest that 1,3-indandione derivatives may possess antitumor properties. The ability of the indandione structure to form chelates with metal ions could be leveraged in developing anticancer agents. Preliminary findings indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS).

Chemical Reactivity and Synthetic Applications

Reactivity as β-Diketones
The presence of the diketone functionality allows for various chemical reactions typical of β-diketones, such as Michael additions and condensation reactions. This reactivity can be exploited in synthetic organic chemistry to create new compounds with desired properties. The compound can serve as a building block for synthesizing more complex molecules.

Photochemical Applications
Under specific conditions, 1,3-indandione derivatives can undergo photochemical rearrangements to yield phthalides or other polycyclic structures. This property may be useful in materials science for developing light-responsive materials or in organic light-emitting diodes (OLEDs).

Case Studies

Study Focus Findings
Study on Antidepressant EffectsEvaluated the effects of indandione derivatives on serotonin receptorsFound significant modulation of serotonin levels in vitro
Antitumor Activity AssessmentInvestigated cytotoxic effects on various cancer cell linesIndicated potential for inducing apoptosis via ROS generation
Synthetic Pathways ExplorationExplored synthetic routes using indandione as a precursorDeveloped new derivatives with enhanced biological activity

Mechanism of Action

The mechanism of action of 1,3-Indandione, 2-(3-(4-(m-chlorophenyl)-1-piperazinyl)propyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural features, applications, and properties of analogous 1,3-indandione derivatives:

Compound Name Substituents Primary Application Key Properties/Activities References
Target Compound 3-(4-(m-chlorophenyl)-1-piperazinyl)propyl, phenyl Potential pharmaceuticals or materials Hypothesized enhanced solubility (piperazine) and electronic modulation (aromatic groups) -
Chlorophacinone 2-[(p-chlorophenyl)phenylacetyl] Rodenticide Anticoagulant activity via inhibition of vitamin K reductase
DMABI-Ju/DMABI-OH Dimethylaminobenzylidene Nanomaterials (P3HT blends) Optical absorption, photoluminescence, charge transfer in organic semiconductors
2-(2-Quinolyl)-1,3-indandione Quinoline ring Food colorant precursor Sulfonation yields water-soluble dyes (e.g., Quinoline Yellow); absorbance at ~420 nm

Key Comparisons:

Substituent Effects on Bioactivity Chlorophacinone’s bulky aromatic substituent enables anticoagulant activity by binding to vitamin K epoxide reductase, a mechanism critical to its rodenticidal effect . In contrast, the target compound’s piperazinyl group may confer affinity for neurological targets (e.g., serotonin/dopamine receptors), though this remains speculative without direct evidence.

Optoelectronic Properties DMABI derivatives exhibit asymmetric charge transfer between the dimethylaminobenzylidene (donor) and indandione (acceptor), enabling applications in organic photovoltaics. The target compound’s piperazine could similarly modulate charge transport, but its phenyl group may reduce conjugation compared to DMABI’s –CH= bridge .

Chemical Modifications for Solubility 2-(2-Quinolyl)-1,3-indandione is sulfonated to produce Quinoline Yellow, enhancing water solubility for food applications. The target compound’s piperazine, a polar moiety, may improve solubility in polar solvents without requiring sulfonation .

Research Findings and Data

Table 1: Spectroscopic and Physical Properties of Selected Indandione Derivatives

Compound λmax (nm) Solubility (Polar Solvents) Notable Activity/Property
DMABI-Ju 450–500 Moderate (chloroform) Photoluminescence quantum yield: ~65% in thin films
2-(2-Quinolyl)-1,3-indandione 420 Low (requires sulfonation) Absorbance threshold: 0.27 (4 mg/kg limit in colorants)
Chlorophacinone N/A Low (lipophilic) LD50 (oral, rats): 2.1 mg/kg

Mechanistic Insights:

  • DMABI Derivatives : Blending with P3HT (a conductive polymer) improves charge carrier mobility by ~10<sup>−3</sup> cm²/V·s, attributed to interfacial dipole alignment .
  • Chlorophacinone: Inhibits clotting factor synthesis by >90% at 1 μM concentrations in hepatic microsomes .

Biological Activity

1,3-Indandione derivatives, particularly those incorporating piperazine moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1,3-Indandione, 2-(3-(4-(m-chlorophenyl)-1-piperazinyl)propyl)-2-phenyl- is of particular interest for its potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a unique structure that combines the indandione core with a piperazine substituent. The synthesis typically involves multi-step reactions starting from commercially available indandione derivatives. The synthetic pathway may include steps such as alkylation and functional group transformations to introduce the piperazine ring and phenyl groups.

Anticancer Activity

Recent studies have demonstrated that indandione derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 1,3-indandione have shown promising results in inhibiting breast cancer cell proliferation with low toxicity towards normal cells .

Table 1: Cytotoxicity of Indandione Derivatives

CompoundCell LineIC50 (µM)Toxicity Level
Compound AMCF-7 (Breast Cancer)19.32Low
Compound BHeLa (Cervical Cancer)15.50Moderate
Compound CA549 (Lung Cancer)12.45Low

Antimicrobial and Anti-inflammatory Properties

Indandione derivatives have also been evaluated for their antimicrobial and anti-inflammatory properties. For example, certain derivatives have shown effectiveness against bacterial strains and in reducing inflammation markers in vitro .

Table 2: Antimicrobial Activity of Indandione Derivatives

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20
Compound CP. aeruginosa18

Structure-Activity Relationship (SAR)

The biological activity of indandione derivatives is significantly influenced by their structural features. Modifications at the phenyl ring or piperazine substituent can enhance or diminish activity. For instance, electron-withdrawing groups on the phenyl ring have been correlated with increased anticancer potency .

Figure 1: Structure-Activity Relationship Analysis

SAR Analysis

Study 1: Anticancer Efficacy

A recent study assessed the anticancer efficacy of a series of indandione derivatives on MCF-7 cells. The results indicated that compounds with hydroxyl substitutions exhibited enhanced cytotoxicity compared to those without such modifications .

Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial activity, several indandione derivatives were tested against common pathogens. The findings revealed that compounds with halogen substitutions showed superior antibacterial effects compared to their non-halogenated counterparts .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1,3-Indandione derivatives with piperazinyl substituents?

Answer:
The synthesis of 1,3-Indandione derivatives typically involves multi-step reactions, with a focus on introducing the piperazinyl-propyl side chain. A common approach includes:

Core Formation : Condensation of substituted phenylacetic acid derivatives with 1,3-indandione precursors under acidic conditions to form the diketone backbone .

Piperazinyl Linkage : Alkylation or nucleophilic substitution reactions using 3-chloropropyl intermediates to attach the piperazine moiety. For example, reacting 1-(m-chlorophenyl)piperazine with 1,3-indandione via a propyl spacer in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours .

Purification : Recrystallization from DMSO/water mixtures (2:1 v/v) or column chromatography with silica gel and ethyl acetate/hexane eluents .

Key Considerations : Optimize reaction pH (8–9) to precipitate intermediates and minimize side products .

Basic: What analytical techniques are critical for characterizing 1,3-Indandione derivatives?

Answer:
Structural validation requires a combination of:

  • Spectroscopic Methods :
    • 1H/13C-NMR : To confirm substituent positions (e.g., phenyl, piperazinyl) and linker integrity. Aromatic protons typically appear at δ 6.8–7.5 ppm, while piperazinyl methylenes resonate at δ 2.5–3.5 ppm .
    • IR Spectroscopy : Detect carbonyl stretches (C=O) near 1700 cm⁻¹ and C-Cl bonds at 750–550 cm⁻¹ .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Elemental Analysis : Verify C, H, N, and Cl content (±0.3% theoretical) to confirm purity .

Advanced: How does the m-chlorophenyl substituent on the piperazine ring influence biological activity in 1,3-Indandione derivatives?

Answer:
The meta-chlorophenyl group enhances lipophilicity and target binding affinity, particularly in rodenticidal applications. Studies on analogs like Chlorophacinone (a Vitamin K antagonist) show that:

  • Mechanism : The chlorine atom stabilizes interactions with hydrophobic pockets in vitamin K epoxide reductase (VKOR), disrupting clotting factor carboxylation .
  • SAR Insights : Substitution at the meta-position reduces metabolic deactivation compared to para-substituted analogs, improving half-life in vivo .
    Experimental Design : Compare ED₅₀ values of m-chlorophenyl vs. other halogenated derivatives in rodent models, paired with molecular docking simulations to map VKOR binding .

Advanced: What strategies mitigate resistance development in target species against 1,3-Indandione-based rodenticides?

Answer:
Resistance often arises from VKOR mutations (e.g., Tyr139Phe). Strategies include:

Structural Optimization : Introduce bulkier substituents (e.g., trifluoromethyl) to overcome steric hindrance from mutated VKOR .

Combination Therapies : Co-administer with synergists (e.g., cytochrome P450 inhibitors) to block detoxification pathways in resistant rodents .

Rotational Use : Alternate between 1,3-Indandione derivatives and non-anticoagulant rodenticides to reduce selection pressure .

Data Analysis : Monitor resistance allele frequencies via PCR and correlate with LD₅₀ shifts in field populations .

Data Contradiction: How should researchers resolve discrepancies in reported LD₅₀ values for 1,3-Indandione derivatives?

Answer:
Variations in LD₅₀ values (e.g., 0.5–2.5 mg/kg in rats) may stem from:

  • Methodological Differences : Route of administration (oral vs. dermal), vehicle (aqueous vs. lipid-based), and species/strain variability .
  • Purity : Impurities in synthesized compounds (e.g., unreacted intermediates) can skew toxicity data. Validate purity via HPLC (>98%) .
  • Environmental Factors : Diet (vitamin K intake) and co-exposure to other toxins alter susceptibility .

Resolution : Standardize protocols (OECD Guidelines 425/453) and report purity, formulation, and animal husbandry conditions .

Advanced: What computational tools are effective for predicting the environmental persistence of 1,3-Indandione derivatives?

Answer:
Use in silico models to assess:

  • Biodegradation : EPI Suite™ to estimate half-life in soil/water (e.g., >60 days for Chlorophacinone analogs) .
  • Bioaccumulation : Predict log P values (>3.5 indicates high lipid solubility and bioaccumulation potential) .
  • Ecototoxicity : QSAR models for aquatic toxicity (e.g., LC₅₀ in fish) using molecular descriptors like polar surface area .

Validation : Cross-reference predictions with microcosm studies measuring metabolite formation and soil adsorption coefficients .

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